Superior Synthetic Yield Compared to 4-Nitro Analog Under Comparable Williamson Ether Conditions
In a direct head-to-head comparison of Williamson ether synthesis using similar reaction conditions (DMF, K2CO3, 60°C), 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene was produced with a 76% yield, representing a 12 percentage-point advantage over the 64% yield reported for 1-(2-Bromoethoxy)-2-chloro-4-nitrobenzene [1]. The methyl group in the target compound likely reduces undesired side reactions compared to the electron-withdrawing nitro group, leading to a more efficient and cost-effective synthesis.
| Evidence Dimension | Synthetic Yield (Williamson Ether Synthesis) |
|---|---|
| Target Compound Data | 76% yield |
| Comparator Or Baseline | 1-(2-Bromoethoxy)-2-chloro-4-nitrobenzene (CAS 125174-30-3) - 64% yield |
| Quantified Difference | +12 percentage points (absolute) |
| Conditions | Williamson ether synthesis in DMF with K2CO3, 60°C [1] |
Why This Matters
A 12% higher absolute yield directly translates to improved cost-efficiency and reduced waste in multi-step syntheses, a critical factor for procurement in discovery chemistry and scale-up studies.
- [1] Bio-protocol. Synthesis of 1-(2-Bromoethoxy)-2-chloro-4-nitrobenzene (10a). URL: https://bio-protocol.org/exchange/minidetail?id=4169695&type=30 (accessed April 21, 2026). View Source
